N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide
Description
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a synthetic intermediate featuring a tetrahydro-2H-pyran core substituted with a phenyl group at the 4-position and a cinnamamide moiety attached via a methylene linker. The synthesis involves the condensation of 2-amino-4,6-diaryl-pyridine-3-carbonitrile with 2-(cinnamamido)acetic acid under ultrasonication in the presence of HATU and DIPEA in DMF, followed by cyclization with TosMIC . Its structural complexity and functional groups (amide, aromatic rings, and ether) make it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVPTZENQVNNO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with cinnamamide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide with structurally or functionally related compounds, emphasizing molecular properties, synthesis, and applications:
Key Structural and Functional Comparisons:
Core Structure :
- The target compound’s tetrahydro-2H-pyran core differentiates it from pyridine-based analogs (e.g., compounds in ), which may exhibit higher rigidity and electronic effects due to aromatic pyridine rings.
- Piperidine-containing derivatives (e.g., ) share a similar heterocyclic framework but incorporate additional rings (cyclopentyl, piperidine), enhancing conformational flexibility .
Hydrophilic Groups: The hydroxamic acid group in improves metal-binding capacity, suggesting applications in enzyme inhibition (e.g., HDACs), unlike the target compound’s neutral amide group.
Synthesis Efficiency :
- The target compound’s ultrasonication-assisted synthesis offers advantages in reaction speed and yield compared to traditional methods for pyridine derivatives (67–81% yields) .
- Hydrogenation steps in piperidine derivatives (e.g., ) introduce complexity, requiring catalysts like Pd/C and stringent conditions .
Biological Relevance :
- The target compound’s downstream pyrrolyl pyridine products show promise as drug candidates , whereas hydroxamic acid derivatives are explored for epigenetic modulation.
Research Findings and Contradictions:
- Pyridine vs. Tetrahydro-2H-pyran : Pyridine derivatives exhibit higher molecular weights (466–545) and melting points, likely due to extended conjugation and substituent bulk. In contrast, the target compound’s partially saturated pyran ring may enhance solubility.
- Synthetic Routes : highlights modern techniques (ultrasonication, HATU activation) for amide bond formation, contrasting with older methods in (e.g., conventional heating).
- Bioactivity Data : While the target compound itself is an intermediate, its pyrrolyl pyridine derivatives are bioactive, whereas piperidine derivatives are patented for undisclosed therapeutic uses, possibly in neurology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
